molecular formula C21H22N4O3 B2709757 1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-22-6

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B2709757
CAS RN: 1251608-22-6
M. Wt: 378.432
InChI Key: KKJWYKPJESQQLO-UHFFFAOYSA-N
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Description

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABI-007 and is a derivative of paclitaxel.

Scientific Research Applications

Synthesis and Biological Evaluation

Imidazole derivatives have been synthesized and evaluated for their biological activities, such as antibacterial and cytotoxic effects. For instance, N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole showed preliminary in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. These complexes also exhibited cytotoxicity against human renal cancer cell line Caki-1 and breast cancer cell line MCF-7, indicating their potential as anticancer agents (Hackenberg et al., 2013).

Antiparasitic and Anticoccidial Activities

Related compounds have shown significant antiparasitic and anticoccidial activities. Research on the 4-amino-2-ethoxybenzoic acid and its derivatives demonstrated efficacy against parasites, highlighting the potential of imidazole derivatives in the development of new antiparasitic drugs (Rogers et al., 1964).

Antimicrobial and Cytotoxicity Studies

Studies on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed their high antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes also demonstrated cytotoxicity against cancer cell lines, suggesting their application in antimicrobial and anticancer therapies (Patil et al., 2010).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds based on imidazole derivatives, such as pyrazolo[1,5-a]pyrimidine derivatives, has been conducted to explore their potential biological activities. These compounds were evaluated for in vitro cytotoxic activity, providing insights into the development of new therapeutic agents (Hassan et al., 2014).

Coordination Chemistry for Therapeutic Applications

Imidazole derivatives have been utilized in the synthesis of coordination complexes with metal ions, demonstrating potential applications in medicinal chemistry, such as the development of antioxidant agents. These complexes have been shown to possess significant antioxidant activity, indicating their therapeutic potential (Chkirate et al., 2019).

properties

IUPAC Name

1-[(4-acetamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-28-19-10-8-18(9-11-19)24-21(27)20-13-25(14-22-20)12-16-4-6-17(7-5-16)23-15(2)26/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJWYKPJESQQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-acetamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

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